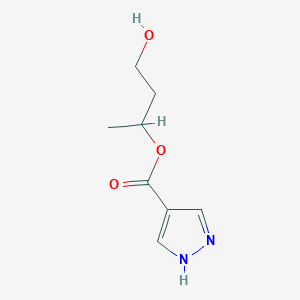

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-hydroxybutan-2-yl 1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-6(2-3-11)13-8(12)7-4-9-10-5-7/h4-6,11H,2-3H2,1H3,(H,9,10) |

InChI Key |

QCTPZFFSEBLKFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)OC(=O)C1=CNN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole-4-carboxylic Acid Derivatives

Pyrazole-4-carboxylic acids are commonly prepared via cyclization reactions involving hydrazine derivatives and β-ketoesters or α,β-unsaturated esters. For example, a method described for related pyrazole-4-carboxylic acids involves:

- Starting from α,β-unsaturated esters and acyl halides (e.g., 2,2-difluoroacetyl halide) to form α-difluoroacetyl intermediates.

- Condensation with methylhydrazine or hydrazine derivatives under catalytic conditions to induce cyclization forming the pyrazole ring.

- Acidification and recrystallization to purify the pyrazole-4-carboxylic acid product.

This method is advantageous due to high yields (typically 75-80%) and high purity (>99% by HPLC), with careful control of reaction temperature and pH to minimize isomer formation and impurities.

Esterification with 4-Hydroxybutan-2-ol

Once the pyrazole-4-carboxylic acid is obtained, esterification with 4-hydroxybutan-2-ol can be performed. Common esterification methods include:

- Acid-catalyzed esterification : Using strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions with removal of water to drive the equilibrium toward ester formation.

- Activation of the acid : Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 4-hydroxybutan-2-ol under mild base conditions.

- Use of coupling reagents : Such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to promote ester bond formation at room temperature.

The choice of method depends on the sensitivity of the pyrazole ring and the hydroxybutan-2-ol moiety to reaction conditions.

Detailed Preparation Methodology

Stepwise Preparation Protocol

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Preparation of Pyrazole-4-carboxylic acid | α,β-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent, organic solvent, low temperature; followed by alkali hydrolysis | Formation of α-difluoroacetyl intermediate | Intermediate solution ready for cyclization |

| 2. Cyclization | Addition of methylhydrazine aqueous solution with sodium or potassium iodide catalyst, low temperature condensation, then temperature rise under reduced pressure | Cyclization to form pyrazole ring and carboxylic acid | Crude pyrazole-4-carboxylic acid with high isomer purity |

| 3. Purification | Acidification to pH 1-2, cooling, filtration, recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol) | Removal of impurities and isomers | Pure pyrazole-4-carboxylic acid (>99% purity) |

| 4. Esterification | Reaction of pyrazole-4-carboxylic acid with 4-hydroxybutan-2-ol using acid chloride intermediate or coupling reagents under controlled temperature | Formation of this compound ester | Target ester compound |

Reaction Conditions and Optimization

- Temperature control is critical during cyclization to minimize side products.

- Catalyst choice (e.g., sodium iodide or potassium iodide) influences yield and purity.

- Recrystallization solvent composition (35-65% aqueous alcohol) affects product crystallinity and purity.

- Esterification conditions should avoid harsh acids that may degrade the pyrazole ring or cause side reactions with the hydroxy group.

Research Findings and Data Summary

| Parameter | Observed Data | Notes |

|---|---|---|

| Yield of pyrazole-4-carboxylic acid | 74.7% - 79.6% | High yield with optimized catalyst and recrystallization |

| Purity (HPLC) | >99.3% | Achieved after recrystallization |

| Isomer ratio (target:impurity) | ~95:5 to 96:4 | Controlled by reaction conditions and catalyst |

| Esterification efficiency | Typically >85% | Dependent on method (acid chloride or coupling reagent) |

| Reaction time (cyclization) | ~2 hours | At low temperature (-30 to -20 °C) |

| Recrystallization solvent | Methanol, ethanol, isopropanol with water | 35-65% alcohol content optimal |

Notes on Alternative Synthetic Routes

- Direct esterification of pyrazole-4-carboxylic acid with 4-hydroxybutan-2-ol is feasible but may require removal of water to drive equilibrium.

- Use of boronic acid derivatives of pyrazole (e.g., pyrazole-4-boronic acid pinacol ester) as intermediates can be considered for further functionalization but are less direct for ester preparation.

- Green chemistry approaches may involve enzymatic esterification or solvent-free conditions, though these are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate, exhibit significant anti-inflammatory properties. For instance, compounds synthesized from pyrazole scaffolds have been tested for their efficacy in reducing inflammation in animal models. A study demonstrated that certain pyrazole derivatives showed comparable activity to established anti-inflammatory drugs like diclofenac sodium .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Several studies have reported that pyrazole derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For example, one derivative exhibited an IC50 value of 0.28 µM against the A549 cell line, indicating strong anticancer activity .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, certain pyrazole derivatives have shown inhibition of kinases associated with cancer progression, which is crucial for developing targeted therapies .

Neutrophil Chemotaxis Inhibition

Recent findings suggest that some pyrazole derivatives can inhibit chemotaxis in neutrophils, which plays a significant role in inflammatory responses. One compound demonstrated an IC50 value between 0.19–2 nM in inhibiting IL-8 stimulated neutrophil chemotaxis, showcasing its potential as an anti-inflammatory agent .

Synthetic Applications

Chemical Synthesis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including the use of thiosemicarbazides and other reagents to yield high-purity products suitable for biological testing .

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Biological Activity: Anxiolytic/Antidepressant Effects: this compound shares anxiolytic properties with its analogs, such as 2-(4-hydroxybutan-2-yl)-5-methoxyphenol (compound 1 in ), which showed dose-dependent anxiolytic effects in mouse models via GABA-A receptor modulation . In contrast, GeGe3 () lacks CNS activity but inhibits endothelial cell migration, suggesting divergent structure-activity relationships. Enzyme Inhibition: Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate () inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD), highlighting the role of aromatic substituents in enzyme targeting.

Synthetic Accessibility: The hydroxybutyl ester group in the target compound may require specialized synthetic routes compared to simpler ethyl or benzyl esters. For example, describes a one-pot synthesis for ethyl pyrazole derivatives using hydrazineylquinoxaline intermediates, while and utilize cesium carbonate-mediated alkylation for benzyl ester derivatives.

Physicochemical Properties: The hydroxybutyl group likely increases hydrophilicity compared to trifluoromethyl () or aromatic substituents (). This could enhance bioavailability but reduce membrane permeability. Hydrogen-bonding capacity, as analyzed in , may stabilize crystal structures or receptor interactions, distinguishing it from non-polar analogs like Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Crystallographic and Spectroscopic Data :

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate () has been structurally characterized via X-ray crystallography, revealing planar pyrazole rings and intermolecular hydrogen bonds. Similar analyses for 4-hydroxybutan-2-yl derivatives would clarify conformational preferences.

Biological Activity

4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C8H12N2O3

Molecular Weight: 172.19 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(C(=O)O)N1C=CC(=N1)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by esterification to form the final product. The synthetic routes often emphasize optimizing yield and purity through various reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity, particularly those involved in metabolic pathways and signal transduction. The pyrazole moiety is known for its ability to chelate metal ions, which can influence biological processes such as enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 26 |

| Pyrazole derivative X | HCT116 (colon cancer) | 0.39 |

| Pyrazole derivative Y | MCF7 (breast cancer) | 0.46 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 20 µg/mL |

These results demonstrate the potential of this compound as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

- Anticancer Efficacy : A study involving various pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance anticancer activity. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent antitumor properties .

- Inhibition of Kinases : Research has identified that certain pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression. The ability to selectively inhibit these kinases could provide a targeted approach to cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.